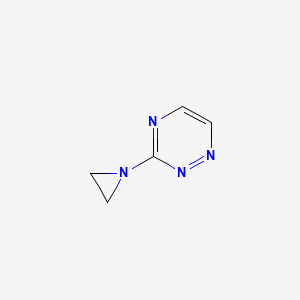

3-(Aziridin-1-yl)-1,2,4-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Aziridin-1-yl)-1,2,4-triazine is a heterocyclic compound that features both aziridine and triazine rings Aziridine is a three-membered nitrogen-containing ring, while triazine is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aziridin-1-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors. One common method is the reaction of an aziridine derivative with a triazine precursor under controlled conditions. For instance, the cyclization of haloamines and amino alcohols can be employed to generate aziridines, which can then be reacted with triazine derivatives .

Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of high-temperature dehydration processes or base-induced sulfate elimination. These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(Aziridin-1-yl)-1,2,4-triazine undergoes various chemical reactions, including:

Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.

Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxides and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products: The major products formed from these reactions include various amine derivatives and substituted triazines, which can have significant biological and chemical properties .

Scientific Research Applications

3-(Aziridin-1-yl)-1,2,4-triazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound has shown potential in biological studies due to its ability to interact with biomolecules.

Mechanism of Action

The mechanism of action of 3-(Aziridin-1-yl)-1,2,4-triazine involves its ability to form reactive intermediates through ring-opening reactions. These intermediates can interact with various molecular targets, including DNA and proteins, leading to potential therapeutic effects. The aziridine ring’s strain makes it highly reactive, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Aziridine-1-carbaldehyde oximes: These compounds share the aziridine ring but differ in their functional groups and overall structure.

Uniqueness: 3-(Aziridin-1-yl)-1,2,4-triazine is unique due to the combination of aziridine and triazine rings, which imparts distinct chemical and biological properties.

Biological Activity

The compound 3-(Aziridin-1-yl)-1,2,4-triazine is a member of the triazine family, which has gained attention due to its diverse biological activities, particularly in anticancer research. Triazines are known for their ability to interact with various biological targets, leading to significant pharmacological effects. This article synthesizes available research findings on the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The structure of this compound includes an aziridine ring fused with a triazine moiety. This unique configuration is hypothesized to enhance its biological activity through multiple pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and pancreatic cancer (PSN-1) cells.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.8 | Induction of apoptosis via caspases |

| MDA-MB-231 | 4.9 | ROS production and autophagy activation |

| PSN-1 | 8.0 | Targeting glycolytic metabolism |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to induce apoptosis was confirmed through caspase activation studies, where increased activity of caspases 3, 8, and 9 was observed following treatment with the compound .

The mechanisms underlying the anticancer activity of this compound include:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels .

- Autophagy Activation : It has been shown to trigger autophagy through the upregulation of beclin-1 and inhibition of mTOR pathways .

- Metabolic Targeting : The compound alters metabolic pathways in cancer cells, enhancing oxygen consumption rates and decreasing lactate production. This metabolic reprogramming is crucial for its anticancer efficacy .

Study on Breast Cancer Cells

In a study examining the effects on breast cancer cell lines (MCF-7 and MDA-MB-231), this compound demonstrated superior cytotoxicity compared to standard chemotherapeutics like cisplatin. The study reported that treatment led to significant apoptosis rates as indicated by morphological changes and DNA fragmentation assays .

Study on Pancreatic Cancer Cells

Another investigation focused on pancreatic cancer (PSN-1) cells revealed that derivatives of triazines exhibited enhanced anticancer properties in three-dimensional cell cultures compared to traditional two-dimensional cultures. This highlights the importance of using more physiologically relevant models in drug testing .

Properties

CAS No. |

61108-81-4 |

|---|---|

Molecular Formula |

C5H6N4 |

Molecular Weight |

122.13 g/mol |

IUPAC Name |

3-(aziridin-1-yl)-1,2,4-triazine |

InChI |

InChI=1S/C5H6N4/c1-2-7-8-5(6-1)9-3-4-9/h1-2H,3-4H2 |

InChI Key |

WWHGDIGPYZBJKR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C2=NC=CN=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.